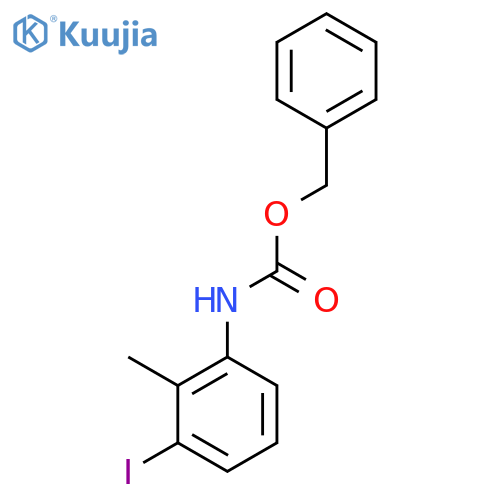

Cas no 1882441-05-5 (benzyl N-(3-iodo-2-methylphenyl)carbamate)

1882441-05-5 structure

商品名:benzyl N-(3-iodo-2-methylphenyl)carbamate

benzyl N-(3-iodo-2-methylphenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-4578080

- benzyl N-(3-iodo-2-methylphenyl)carbamate

- 1882441-05-5

-

- インチ: 1S/C15H14INO2/c1-11-13(16)8-5-9-14(11)17-15(18)19-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,18)

- InChIKey: VFZOJNMQRTUNMV-UHFFFAOYSA-N

- ほほえんだ: IC1=CC=CC(=C1C)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 367.00693g/mol

- どういたいしつりょう: 367.00693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4

benzyl N-(3-iodo-2-methylphenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4578080-0.05g |

benzyl N-(3-iodo-2-methylphenyl)carbamate |

1882441-05-5 | 95.0% | 0.05g |

$587.0 | 2025-03-15 | |

| Enamine | EN300-4578080-0.5g |

benzyl N-(3-iodo-2-methylphenyl)carbamate |

1882441-05-5 | 95.0% | 0.5g |

$671.0 | 2025-03-15 | |

| Enamine | EN300-4578080-1.0g |

benzyl N-(3-iodo-2-methylphenyl)carbamate |

1882441-05-5 | 95.0% | 1.0g |

$699.0 | 2025-03-15 | |

| Enamine | EN300-4578080-2.5g |

benzyl N-(3-iodo-2-methylphenyl)carbamate |

1882441-05-5 | 95.0% | 2.5g |

$1370.0 | 2025-03-15 | |

| Enamine | EN300-4578080-10.0g |

benzyl N-(3-iodo-2-methylphenyl)carbamate |

1882441-05-5 | 95.0% | 10.0g |

$3007.0 | 2025-03-15 | |

| Enamine | EN300-4578080-0.1g |

benzyl N-(3-iodo-2-methylphenyl)carbamate |

1882441-05-5 | 95.0% | 0.1g |

$615.0 | 2025-03-15 | |

| Enamine | EN300-4578080-5.0g |

benzyl N-(3-iodo-2-methylphenyl)carbamate |

1882441-05-5 | 95.0% | 5.0g |

$2028.0 | 2025-03-15 | |

| Enamine | EN300-4578080-0.25g |

benzyl N-(3-iodo-2-methylphenyl)carbamate |

1882441-05-5 | 95.0% | 0.25g |

$642.0 | 2025-03-15 |

benzyl N-(3-iodo-2-methylphenyl)carbamate 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1882441-05-5 (benzyl N-(3-iodo-2-methylphenyl)carbamate) 関連製品

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 68551-17-7(Isoalkanes, C10-13)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量